Venetoclax (4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide) is a potent B-cell lymphoma-2 (Bcl-2) inhibitor used for the treatment of several blood cancers. [ [] ]
The molecular structure of Venetoclax has been elucidated through various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction has been employed to determine the three-dimensional structure of Venetoclax and some of its impurities. [ [], [], [] ]
Venetoclax is primarily used as a therapeutic agent for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. Its clinical application is based on its ability to selectively induce apoptosis in cancer cells that overexpress Bcl-2. [ [], [], [] ]
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4